molecular formula C27H25F4N5O2 B605941 4-N-[1-[(4-tert-butylphenyl)methyl]-5-methyl-3-(trifluoromethyl)pyrazol-4-yl]-7-fluoroquinoline-2,4-dicarboxamide CAS No. 1799759-24-2

4-N-[1-[(4-tert-butylphenyl)methyl]-5-methyl-3-(trifluoromethyl)pyrazol-4-yl]-7-fluoroquinoline-2,4-dicarboxamide

Cat. No. B605941
M. Wt: 527.5236
InChI Key: DNGZBWVQLFNTRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BAY-588 is a glucose transporter inhibitor and derivative of BAY-876.1 It selectively inhibits glucose transporter 4 (Glut4), Glut1, and Glut3 over Glut2 with IC50 values of 0.5, 1.18, 5.47, and >10 μM, respectively, in CHO cells expressing human recombinant transporters.
BAY-588 is an inactive control probe for BAY-876 (catalog no. SML1774). BAY-876 is a potent, highly selective, cell-permeable inhibitor of glucose transporter GLUT1.

Scientific Research Applications

Synthesis Techniques

  • The compound has been utilized in the synthesis of various chemical structures. For example, Prabakaran, Khan, & Jin (2012) demonstrated the effective synthesis of a series of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides using similar compounds in the presence of TBTU as a catalyst (Prabakaran et al., 2012).

Photophysical Properties

  • Wang, Li, Wang, & Zhang (2016) investigated the photophysical properties of Pt(II) complexes using similar compounds, providing insights into the interactions and emissions of these complexes (Wang et al., 2016).

Glucose Transporter Inhibition

  • Siebeneicher et al. (2016) identified a highly selective GLUT1 inhibitor, BAY‐876, which is structurally related. This compound demonstrated significant potential in targeting glucose transporters in tumor cells (Siebeneicher et al., 2016).

Crystal Structure Analysis

  • The compound's derivatives have been studied for their crystal structures. Bonacorso et al. (2003) analyzed copper(II) chloride adducts with similar compounds to understand their potential as anticancer drugs (Bonacorso et al., 2003).

Reaction and Mechanistic Studies

  • Singh, Kapoor, Kumar, & Threadgill (1997) conducted studies on the reaction of hydrazinoquinolines with trifluoromethyl-β-diketones, providing insights into the structural and mechanistic aspects of compounds similar to the queried chemical (Singh et al., 1997).

Fluorescence Studies

  • Modi, Jani, Patel, & Pandya (2010) researched the fluorescence properties of Fe (III) heterochelates using related compounds. Their findings contribute to the understanding of electronic transitions and fluorescence in these types of compounds (Modi et al., 2010).

Antibacterial Activity

  • Kuramoto, Ohshita, Yoshida, Yazaki, Shiro, & Koike (2003) and Hafez, Alshammari, & El-Gazzar (2015) explored the antibacterial activities of quinolone derivatives, highlighting the potential of such compounds in medical applications (Kuramoto et al., 2003); (Hafez et al., 2015).

GPR39 Agonists Research

  • Sato, Huang, Kroeze, & Roth (2016) identified novel GPR39 agonists, including compounds structurally related to the queried chemical, expanding the understanding of small-molecule-induced activation of GPR39 (Sato et al., 2016).

properties

IUPAC Name

4-N-[1-[(4-tert-butylphenyl)methyl]-5-methyl-3-(trifluoromethyl)pyrazol-4-yl]-7-fluoroquinoline-2,4-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25F4N5O2/c1-14-22(34-25(38)19-12-21(24(32)37)33-20-11-17(28)9-10-18(19)20)23(27(29,30)31)35-36(14)13-15-5-7-16(8-6-15)26(2,3)4/h5-12H,13H2,1-4H3,(H2,32,37)(H,34,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGZBWVQLFNTRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)C(C)(C)C)C(F)(F)F)NC(=O)C3=CC(=NC4=C3C=CC(=C4)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25F4N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-N-[1-[(4-tert-butylphenyl)methyl]-5-methyl-3-(trifluoromethyl)pyrazol-4-yl]-7-fluoroquinoline-2,4-dicarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-N-[1-[(4-tert-butylphenyl)methyl]-5-methyl-3-(trifluoromethyl)pyrazol-4-yl]-7-fluoroquinoline-2,4-dicarboxamide
Reactant of Route 2
4-N-[1-[(4-tert-butylphenyl)methyl]-5-methyl-3-(trifluoromethyl)pyrazol-4-yl]-7-fluoroquinoline-2,4-dicarboxamide
Reactant of Route 3
4-N-[1-[(4-tert-butylphenyl)methyl]-5-methyl-3-(trifluoromethyl)pyrazol-4-yl]-7-fluoroquinoline-2,4-dicarboxamide
Reactant of Route 4
4-N-[1-[(4-tert-butylphenyl)methyl]-5-methyl-3-(trifluoromethyl)pyrazol-4-yl]-7-fluoroquinoline-2,4-dicarboxamide
Reactant of Route 5
4-N-[1-[(4-tert-butylphenyl)methyl]-5-methyl-3-(trifluoromethyl)pyrazol-4-yl]-7-fluoroquinoline-2,4-dicarboxamide

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